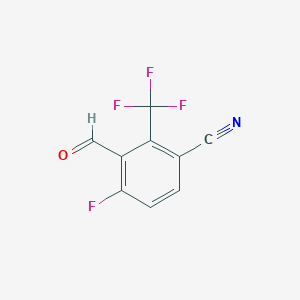

4-Fluoro-3-formyl-2-(trifluoromethyl)benzonitrile

Description

4-Fluoro-3-formyl-2-(trifluoromethyl)benzonitrile is a fluorinated aromatic compound characterized by a benzonitrile core substituted with fluorine (position 4), a formyl group (position 3), and a trifluoromethyl group (position 2). This structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The formyl group enhances its reactivity as a precursor for further functionalization, while the trifluoromethyl group contributes to metabolic stability and lipophilicity .

Properties

IUPAC Name |

4-fluoro-3-formyl-2-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3F4NO/c10-7-2-1-5(3-14)8(6(7)4-15)9(11,12)13/h1-2,4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALJGMRACZIRDJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C#N)C(F)(F)F)C=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3F4NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60761423 | |

| Record name | 4-Fluoro-3-formyl-2-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60761423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104044-18-0 | |

| Record name | 4-Fluoro-3-formyl-2-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60761423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3-formyl-2-(trifluoromethyl)benzonitrile typically involves the introduction of the fluoro, formyl, and trifluoromethyl groups onto a benzonitrile scaffold. One common method involves the reaction of a fluorinated aromatic compound with a cyanating agent under specific conditions to introduce the nitrile group. The formyl group can be introduced through formylation reactions, often using reagents such as formic acid or formyl chloride .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, starting from readily available fluorinated aromatic compounds. The process typically includes steps such as halogenation, cyanation, and formylation, followed by purification and isolation of the desired product. Reaction conditions such as temperature, pressure, and the use of catalysts are optimized to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-formyl-2-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

Oxidation: 4-Fluoro-3-carboxy-2-(trifluoromethyl)benzonitrile.

Reduction: 4-Fluoro-3-formyl-2-(trifluoromethyl)benzylamine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis

4-Fluoro-3-formyl-2-(trifluoromethyl)benzonitrile is primarily utilized as a critical intermediate in the synthesis of various pharmaceuticals. Its structure allows for the development of compounds with enhanced biological activity, particularly in anti-inflammatory and anti-cancer therapies. The presence of fluorine atoms contributes to increased lipophilicity, potentially improving drug absorption and efficacy .

Case Study: Anti-Cancer Agents

Research has indicated that derivatives of this compound exhibit promising activity against cancer cell lines. For example, modifications to the formyl group can lead to compounds that selectively inhibit tumor growth while minimizing side effects .

Agricultural Chemicals

Formulation of Agrochemicals

This compound is also significant in the formulation of agrochemicals, particularly pesticides and herbicides. Its chemical stability and effectiveness make it suitable for enhancing crop protection strategies while reducing environmental impact. The trifluoromethyl group enhances the compound's potency against pests and diseases .

Case Study: Pesticide Development

Studies have shown that formulations incorporating 4-fluoro-3-formyl-2-(trifluoromethyl)benzonitrile demonstrate improved efficacy in controlling specific agricultural pests compared to traditional agents. This has implications for sustainable agriculture practices by potentially reducing the volume of chemicals needed .

Material Science

Production of Specialty Polymers

In material science, 4-Fluoro-3-formyl-2-(trifluoromethyl)benzonitrile is employed in creating specialty polymers that exhibit enhanced thermal stability and chemical resistance. These materials are crucial for applications in coatings, adhesives, and other industrial products where durability is essential .

Case Study: Coating Applications

Research indicates that coatings developed using this compound show superior performance under extreme conditions, making them ideal for use in aerospace and automotive industries .

Analytical Chemistry

Standard in Chromatography

The compound serves as a standard reference material in analytical chemistry techniques such as chromatography. Its well-defined structure allows researchers to accurately quantify complex mixtures, facilitating the analysis of pharmaceuticals and environmental samples .

Case Study: Environmental Monitoring

In environmental studies, 4-fluoro-3-formyl-2-(trifluoromethyl)benzonitrile has been used to develop methods for detecting pollutants in water sources, showcasing its versatility beyond traditional applications .

Summary Table of Applications

| Field | Application | Impact |

|---|---|---|

| Pharmaceuticals | Intermediate for drug synthesis | Enhanced therapeutic efficacy |

| Agricultural Chemicals | Formulation of pesticides/herbicides | Improved crop protection |

| Material Science | Production of specialty polymers | Increased durability and performance |

| Analytical Chemistry | Standard in chromatography | Accurate quantification in complex mixtures |

Mechanism of Action

The mechanism of action of 4-Fluoro-3-formyl-2-(trifluoromethyl)benzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluoro and trifluoromethyl groups can enhance the compound’s binding affinity and specificity for certain targets, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

The compound’s distinctiveness arises from its substitution pattern. Below is a comparison with structurally related benzonitrile derivatives:

Key Observations :

- The formyl group in the target compound enables nucleophilic addition reactions (e.g., formation of hydrazones or imines), unlike methoxy or amino substituents .

Physical and Chemical Properties

Comparative data for molecular weight and stability:

Key Observations :

- Trifluoromethyl groups generally enhance thermal stability, as seen in agrochemical analogs .

Biological Activity

4-Fluoro-3-formyl-2-(trifluoromethyl)benzonitrile is a fluorinated aromatic compound that has garnered attention for its potential biological activities. Its unique structural features, including the presence of fluorine and a nitrile group, suggest diverse interactions with biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure

The compound has the following chemical structure:

The biological activity of 4-Fluoro-3-formyl-2-(trifluoromethyl)benzonitrile is hypothesized to stem from its ability to interact with various enzymes and receptors. The trifluoromethyl group enhances the lipophilicity and electron-withdrawing properties of the molecule, potentially increasing its binding affinity to biological targets. The formyl group may facilitate hydrogen bonding interactions, which are crucial for enzyme-substrate recognition.

Antimicrobial Activity

Recent studies indicate that fluorinated compounds, including 4-Fluoro-3-formyl-2-(trifluoromethyl)benzonitrile, exhibit significant antimicrobial properties. In vitro assays have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures have shown comparable activity to standard antibiotics such as ampicillin .

Table 1: Antimicrobial Activity Against Bacterial Strains

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4-Fluoro-3-formyl-2-(trifluoromethyl)benzonitrile | Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL | |

| Bacillus subtilis | 32 µg/mL |

Anticancer Activity

Fluorinated compounds have also been explored for their anticancer potential. Preliminary data suggests that 4-Fluoro-3-formyl-2-(trifluoromethyl)benzonitrile may inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. For example, studies on structurally related compounds have indicated significant cytotoxic effects on various cancer cell lines .

Table 2: Cytotoxicity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 4-Fluoro-3-formyl-2-(trifluoromethyl)benzonitrile | A431 (epidermoid carcinoma) | <10 |

| Jurkat (T-cell leukemia) | <15 |

Case Studies

- Antimicrobial Efficacy : A study conducted by Raache et al. demonstrated that fluorinated imines showed potent antibacterial activity against clinical strains of E. coli and S. aureus. The results indicated that modifications at the meta position significantly enhanced activity, suggesting a similar potential for 4-Fluoro-3-formyl-2-(trifluoromethyl)benzonitrile .

- Cytotoxic Properties : Research into related fluorinated compounds revealed that those with strong electron-withdrawing groups exhibited enhanced antiproliferative effects on cancer cells. The presence of trifluoromethyl groups was noted to correlate with increased cytotoxicity, providing a rationale for further investigation into similar structures like 4-Fluoro-3-formyl-2-(trifluoromethyl)benzonitrile .

Q & A

Q. What are the common synthetic routes for preparing 4-Fluoro-3-formyl-2-(trifluoromethyl)benzonitrile?

The compound is typically synthesized via multi-step halogenation and functionalization reactions. For example, 4-fluoro-2-(trifluoromethyl)benzonitrile (a precursor) can undergo formylation at the meta position using directed ortho-metalation (DoM) strategies or Vilsmeier-Haack formylation. Evidence from a patent synthesis (Step 13-1) highlights the use of iodopyrazole intermediates to introduce substituents on the benzonitrile backbone . Substituted benzonitriles often require controlled conditions to avoid side reactions from the electron-withdrawing cyano and trifluoromethyl groups .

Q. How is the purity of 4-Fluoro-3-formyl-2-(trifluoromethyl)benzonitrile analyzed in pharmaceutical intermediates?

Reverse-phase HPLC with UV detection is a standard method. For example, in bicalutamide impurity profiling, related fluorinated benzonitriles are quantified using a Waters Spherisorb ODS-2 column (L1 phase) with relative retention times calibrated against reference standards. The limit of detection for impurities like 4-amino-2-(trifluoromethyl)benzonitrile is ≤0.1%, requiring baseline separation and relative response factor adjustments .

Q. What are the key applications of this compound in medicinal chemistry?

Fluorinated benzonitriles are intermediates in kinase inhibitors and anticancer agents. The formyl group enables Schiff base formation for coupling with amines or hydrazines, while the trifluoromethyl group enhances metabolic stability. Structural analogs (e.g., enzalutamide intermediates) demonstrate its utility in androgen receptor-targeting therapies .

Q. How does the compound’s stability vary under different solvent conditions?

Polar aprotic solvents (e.g., DMF, DMSO) are preferred for reactions involving the formyl group, while protic solvents may promote hydrolysis. Boronate derivatives (e.g., 4-fluoro-2-(dioxaborolan-yl) analogs) suggest stability in inert atmospheres but sensitivity to moisture .

Advanced Research Questions

Q. What mechanistic challenges arise during nucleophilic substitution reactions involving this compound?

The electron-deficient aromatic ring (due to -CN and -CF₃) reduces reactivity toward electrophilic substitution, necessitating strong nucleophiles or transition metal catalysis. Competing reactions, such as formyl group oxidation or trifluoromethyl displacement, require careful optimization. Computational studies (e.g., DFT) can predict regioselectivity in cross-coupling reactions .

Q. How can co-eluting impurities be resolved in HPLC analysis of fluorinated benzonitriles?

Method development should include:

- Column screening : C18 phases with smaller particle sizes (e.g., 2.6 µm) improve resolution.

- Gradient optimization : Adjusting acetonitrile/water ratios to separate structurally similar impurities (e.g., 4-fluoro vs. 3-fluoro isomers).

- MS detection : High-resolution mass spectrometry distinguishes isobaric impurities, as demonstrated in pharmacopeial testing .

Q. What strategies mitigate regioselectivity issues in derivatizing the formyl group?

Q. How do substituents influence the compound’s electronic properties?

The trifluoromethyl group induces strong electron-withdrawing effects (-I), lowering the LUMO energy and enhancing electrophilicity. IR and NMR data (e.g., ¹⁹F NMR chemical shifts) correlate with Hammett σ values to predict reactivity. Comparative studies with analogs (e.g., 3-fluoro-4-trifluoromethylbenzonitrile) reveal substituent-dependent resonance effects .

Q. What role does this compound play in Suzuki-Miyaura cross-coupling reactions?

As a boronate ester precursor (e.g., 4-fluoro-2-(dioxaborolan-yl) derivatives), it enables C-C bond formation with aryl halides. The reaction requires Pd(PPh₃)₄ or XPhos catalysts and anhydrous conditions. Side reactions, such as protodeboronation, are minimized using phase-transfer catalysts .

Q. How are trace impurities profiled in large-scale synthesis batches?

LC-MS/MS with MRM (multiple reaction monitoring) detects impurities at ppm levels. For example, 4-amino-2-(trifluoromethyl)benzonitrile (a common byproduct) is identified via transitions m/z 201 → 154. Stability-indicating methods (e.g., forced degradation under acidic/oxidative conditions) validate specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.